4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
Description
4-Fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core linked to a substituted benzenesulfonamide group. The tetrahydroquinoline moiety is substituted at the 1-position with a 2-methoxyethyl chain, while the benzenesulfonamide group features a fluorine atom at the 4-position and a methyl group at the 2-position. The synthesis of analogous compounds (e.g., ) typically involves sulfonamide coupling and functional group modifications, with characterization via NMR, HRMS, and crystallography .
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKKKLZCQVICTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Tetrahydroquinoline Core
Reduction-Based Methods
One of the most well-established approaches to constructing the tetrahydroquinoline framework involves reduction-based methods. These synthetic routes typically begin with appropriately substituted quinoline derivatives or 2-nitrobenzene precursors.
Catalytic Hydrogenation of Quinolines
Catalytic hydrogenation represents a straightforward method for accessing tetrahydroquinolines. As demonstrated by Bunce and colleagues, the stereoselectivity of this process can be significantly influenced by substituents and catalyst choice.
Reaction Conditions:
- Catalyst: 5% Pd/C or 5% Pt/C
- Hydrogen pressure: 1-4 atm
- Solvent: Methanol or ethanol
- Temperature: 25-50°C
- Reaction time: 4-8 hours
The choice of catalyst has been shown to dramatically affect the outcome. For instance, when using 5% Pd/C at 1 atm, dihydroquinoline intermediates often predominate, while at 4 atm, overreduction to the corresponding quinoline can occur. Switching to 5% Pt/C (4 atm H2) can effectively suppress these side reactions, leading to the desired tetrahydroquinoline with high selectivity.
Iron-Mediated Reduction-Cyclization Sequences
An alternative approach involves iron-mediated reduction of 2-nitrobenzene derivatives followed by intramolecular cyclization. This method offers the advantage of milder conditions and potentially broader functional group tolerance.
Procedure:
- Reduction of the nitro group with iron powder in acetic acid to yield aniline intermediates
- In situ capture through a favorable 6-exo-trig Michael addition with a side chain acrylate moiety
This procedure has demonstrated excellent yields (86-98%) and minimal sensitivity to the geometry of the double bond or hindrance at the Michael terminus.
Cyclization Methods
[4+2] Annulation Strategy
A highly diastereoselective approach utilizing [4+2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes has been reported. This strategy offers excellent yields, high diastereoselectivity, and broad functional group tolerance.
Procedure:
- Formation of ortho-tosylaminophenyl-substituted p-QMs
- DBU-mediated catalyst-free [4+2] annulation with cyanoalkenes
- Aza-Michael/1,6-conjugate addition sequence
This method demonstrates good atom economy and has been successfully applied to gram-scale synthesis.
Borrowing Hydrogen Methodology
A particularly elegant approach to tetrahydroquinolines involves the borrowing hydrogen methodology, which employs a manganese(I) PN3 pincer complex to promote a one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols.
Table 1: Reaction Conditions for Borrowing Hydrogen Synthesis
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Manganese(I) PN3 pincer complex (2 mol%) | Lower catalyst loading than previous systems |
| Base | KH (1.50 equiv) + KOH (0.30 equiv) | Combination critical for selectivity |
| Solvent | DME (1.0 M) | Concentration impacts yield |
| Temperature | 120°C | Lower temperatures reduce conversion |
| Reaction time | 12 hours | Complete consumption of starting materials |
| Yield | 84% (isolated) | For 2-phenyl-1,2,3,4-tetrahydroquinoline |
This methodology offers significant advantages in terms of atom efficiency, producing water as the only byproduct and eliminating the need for additional reducing agents.
Introduction of the 4-Fluoro-2-Methylbenzenesulfonamide Group
Direct Sulfonylation
The most straightforward approach for introducing the sulfonamide functionality involves the reaction of a 7-amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride.
Table 2: Optimized Conditions for Sulfonamide Formation
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent ratio | 1.2-1.5 equiv sulfonyl chloride | Ensures complete reaction |
| Base | Pyridine or triethylamine (3.0 equiv) | Captures HCl byproduct |
| Solvent | Anhydrous DCM | Prevents hydrolysis of sulfonyl chloride |
| Temperature | 0-5°C initial, then RT | Controls exotherm, then drives completion |
| Reaction time | 4-6 hours | Monitored by TLC |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane gradient) | Removes excess reagents and base |
This method typically provides the desired product in 75-90% yield after purification.
Alternative Sulfonamide Formation Strategies
Copper-Catalyzed Coupling
For challenging substrates, copper-catalyzed coupling between 4-fluoro-2-methylbenzenesulfonamide and a suitable 7-halogenated tetrahydroquinoline derivative can be employed:
Reaction Conditions:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: K2CO3 or Cs2CO3
- Solvent: DMSO or DMF
- Temperature: 80-110°C
- Reaction time: 24-48 hours
This method, while requiring harsher conditions, can be valuable for substrates that resist direct sulfonylation approaches.
Integrated Synthetic Strategies
Sequential Approach
A typical sequential synthesis of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves the following steps:
Step 1: Construction of appropriately substituted tetrahydroquinoline
Step 2: N-alkylation with 2-methoxyethyl group
Step 3: Functionalization at the 7-position (if not already present)
Step 4: Introduction of the sulfonamide group
While this approach allows for careful control at each step, it can be time-consuming and result in lower overall yields due to multiple purifications.
Convergent Synthesis
A more efficient convergent strategy involves parallel preparation of key building blocks that are combined in later stages:
Table 3: Convergent Synthesis Strategy
| Stage | Key Intermediate | Synthetic Approach | Yield (%) |
|---|---|---|---|
| Stream A | 7-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline formation followed by N-alkylation | 65-75 |
| Stream B | 4-Fluoro-2-methylbenzenesulfonyl chloride | Chlorosulfonation of 4-fluoro-2-methylbenzene | 80-90 |
| Coupling | Target compound | Sulfonamide formation | 75-85 |
| Overall | - | - | 39-57 |
This approach minimizes the number of steps where the valuable tetrahydroquinoline core is manipulated, potentially improving overall efficiency.
One-Pot/Domino Reaction Sequences
Recent advances in synthetic methodology have enabled the development of one-pot procedures that significantly improve efficiency and atom economy.
Procedure for DBU-Mediated [4+2] Annulation:
- Formation of ortho-tosylaminophenyl-substituted p-QMs in situ
- Addition of cyanoalkene and DBU
- One-pot annulation to form the tetrahydroquinoline core
- Subsequent N-alkylation and sulfonamide formation
This approach demonstrates good reaction performance along with step and atom economy advantages.
Purification and Characterization
Purification Methods
The purification of this compound typically involves a combination of techniques:
Table 4: Purification Methods Comparison
| Method | Solvent System | Recovery (%) | Purity (%) | Comments |
|---|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane gradient | 85-90 | >95 | Most commonly employed method |
| Recrystallization | Ethanol or ethyl acetate/hexane | 70-80 | >98 | Best for larger-scale preparations |
| Preparative HPLC | Methanol/water | 90-95 | >99 | Ideal for analytical samples |
Column chromatography on silica gel using an ethyl acetate/hexane gradient (typically starting from 20% ethyl acetate and increasing to 50%) represents the most versatile purification method.
Analytical Characterization
Complete characterization of the compound typically includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula
- Typical fragmentation pattern includes loss of the 2-methoxyethyl group and sulfonamide moiety
Infrared Spectroscopy:
- Characteristic bands for sulfonamide (1150-1350 cm-1) and aromatic C-F stretching
Chromatographic Analysis:
- HPLC retention time and purity assessment
- TLC Rf values in standard solvent systems
Scalability and Industrial Considerations
Process Development Challenges
Scaling up the synthesis of this compound presents several challenges:
- Heat Management: Exothermic steps such as sulfonylation require careful temperature control
- Reagent Handling: Safe handling of reactive reagents like sulfonyl chlorides
- Purification Scale-Up: Transition from column chromatography to more scalable methods
Optimized Industrial-Scale Synthesis
For industrial-scale production, the following modifications to the laboratory procedures are typically implemented:
Table 5: Laboratory vs. Industrial Process Comparison
| Aspect | Laboratory Process | Industrial Adaptation |
|---|---|---|
| Tetrahydroquinoline Formation | Catalytic hydrogenation (5% Pd/C) | Fixed-bed continuous flow hydrogenation |
| N-Alkylation | DMF, 80°C, 12h | Continuous flow process in 2-MeTHF |
| Sulfonamide Formation | DCM, pyridine, 0°C → RT | Biphasic system with in-line pH monitoring |
| Purification | Column chromatography | Crystallization and filtration |
| Waste Treatment | Minimal consideration | Integrated solvent recovery systems |
The industrial process optimization focuses on continuous flow chemistry techniques, which offer improved control over reaction parameters and increased throughput.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide component demonstrates characteristic nucleophilic substitution and coordination chemistry:
Key findings:
-
The sulfonamide's NH group participates in Pd-catalyzed coupling reactions, enabling structural diversification at the aromatic ring .
-
Steric hindrance from the 2-methyl group reduces reactivity toward bulky electrophiles compared to unsubstituted sulfonamides .
Tetrahydroquinoline Modifications
The 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline system undergoes selective transformations:
Notable observations:
-
The 2-methoxyethyl side chain enhances solubility in polar solvents (logP = 1.2), facilitating homogeneous reaction conditions .
-
Fluorine at C4 deactivates the adjacent aromatic ring, directing electrophiles to C5 and C8 positions.
Fluorine Substituent Chemistry
The 4-fluoro group influences electronic structure and enables unique transformations:
Mechanistic insights:
-
The strong C-F bond (485 kJ/mol) resists homolytic cleavage under standard conditions .
-
Fluorine's -I effect increases sulfonamide NH acidity (pKa ≈ 8.2 vs 9.1 in non-fluorinated analog) .
Stability Profile
Critical degradation pathways identified through accelerated stability studies:
| Stress Condition | Major Degradation Products | Half-life (25°C) |
|---|---|---|
| Acidic (0.1M HCl) | Sulfonic acid + tetrahydroquinoline | 48 hours |
| Alkaline (0.1M NaOH) | Fluoro-phenol derivative | 72 hours |
| Oxidative (3% H₂O₂) | Sulfone oxide | 120 hours |
| Photolytic (ICH Q1B) | Cis-trans isomerization (ΔE = 2.3 kcal/mol) | N/A |
Data source: Analog stability studies from and accelerated testing conditions in
Scientific Research Applications
The compound has shown promising biological activities, which are summarized below:
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. The sulfonamide group is known for its efficacy against various bacterial strains. In vitro studies have demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting essential metabolic pathways .
Anticancer Potential
The tetrahydroquinoline moiety is associated with various anticancer properties. Studies have shown that compounds with this scaffold can induce apoptosis in cancer cells and inhibit cell cycle progression. For instance, derivatives similar to the compound have been noted to block the G2-M phase of the cell cycle in HeLa cells, suggesting a mechanism for anticancer activity .
Case Studies
Mechanism of Action
Mechanism: The mechanism by which this compound exerts its effects is influenced by its structural components. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity by mimicking the substrate or binding to active sites.
Molecular Targets and Pathways: Specific molecular targets include enzymes that require sulfonamide-based substrates. The pathways involved may include inhibition of folate synthesis in bacteria or modulation of signaling pathways in eukaryotic cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Comparisons
Core Structure Variations: The target compound’s tetrahydroquinoline core (vs. tetrahydroisoquinoline in or tetrahydrocarbazole in ) alters ring fusion and planarity. The tetrahydroisoquinoline analog () includes a trifluoroacetyl group, which enhances electron-withdrawing effects and metabolic stability compared to the target’s 2-methoxyethyl substituent .
Benzenesulfonamide Substitutions :
- The 4-fluoro, 2-methyl pattern in the target compound balances lipophilicity and electronic effects. In contrast, the 3-fluoro, 4-ethoxy substitution in ’s analog introduces steric and electronic differences that could modulate target selectivity .
- Fluorine’s presence in all compounds (except ’s triazoles) is a common strategy to enhance binding affinity and metabolic stability via electronegative interactions .
Biological Implications: ’s compound demonstrates enzyme inhibitory activity, suggesting that sulfonamide-tetrahydroisoquinoline hybrids may target lipid metabolism pathways. The target compound’s lack of a trifluoroacetyl group might reduce potency but improve toxicity profiles . ’s triazole derivatives highlight the role of sulfonamide bridging in heterocyclic systems, though their planar triazole cores engage in distinct interactions compared to tetrahydroquinoline-based scaffolds .
Research Findings and Limitations
- Structural Insights : The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier N-substituents (e.g., propylsulfonyl), though this remains speculative without experimental data .
- Activity Gaps: No direct biological data are available for the target compound. Analogous inhibitors () suggest sulfonamide-tetrahydroquinoline derivatives warrant further screening for enzyme modulation .
- Methodological Constraints : Comparisons rely on structural analogies rather than direct pharmacological or pharmacokinetic data, emphasizing the need for targeted studies.
Biological Activity
The compound 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H20FN2O3S
- Molecular Weight : 322.39 g/mol
This compound features a tetrahydroquinoline moiety, which is known for various biological activities, including antibacterial and anticancer properties. The presence of the fluorine atom and the sulfonamide group contributes to its unique reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with tetrahydroquinoline structures exhibit significant antimicrobial activity. A study on related compounds showed that tetrahydroquinolines can inhibit bacterial growth by disrupting cell wall synthesis and function . The introduction of the sulfonamide group in this compound may enhance its efficacy against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Specific investigations into similar compounds have reported their ability to inhibit tumor growth in vitro and in vivo models.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in DNA replication or protein synthesis. For instance, sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values around 15 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for synthesizing 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonamide Coupling : Reacting a fluorinated benzenesulfonyl chloride with a tetrahydroquinoline derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Functional Group Introduction : The 2-methoxyethyl group on the tetrahydroquinoline nitrogen is introduced via alkylation or nucleophilic substitution, often requiring protecting groups to prevent side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with reaction progress monitored via thin-layer chromatography (TLC) .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry, with coupling constants confirming the methoxyethyl group’s conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, critical for distinguishing between isomers or byproducts .
- X-Ray Crystallography : Resolves absolute configuration and crystal packing, often using SHELXL for refinement .
Advanced: How can researchers resolve stereochemical ambiguities in the tetrahydroquinoline moiety?
Answer:
- Chiral Chromatography : Enantiomeric separation using chiral stationary phases (e.g., amylose derivatives) to isolate stereoisomers .
- Vibrational Circular Dichroism (VCD) : Provides stereochemical insights for non-crystalline samples by correlating experimental and computed spectra .
- SHELX Refinement : For crystallographic data, SHELXL’s robust algorithms resolve disorder in flexible groups (e.g., methoxyethyl) by refining occupancy factors and thermal parameters .
Advanced: What strategies optimize reaction yields during the synthesis of this sulfonamide derivative?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling, while dichloromethane minimizes side reactions .
- Temperature Control : Low temperatures (−10°C to 0°C) stabilize reactive intermediates during alkylation steps .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in heterocyclic modifications .
Advanced: How can researchers evaluate the compound’s interaction with biological targets like RORγ nuclear receptors?
Answer:
- In Vitro Assays : Measure IC/EC values using reporter gene assays (e.g., luciferase-based systems) to assess RORγ inverse agonism, similar to related sulfonamide derivatives .
- Molecular Docking : Utilize PDB structures (e.g., 4J7, 4QH) to model binding poses, focusing on fluorophenyl and sulfonamide interactions with the receptor’s ligand-binding domain .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxyethyl length) to correlate structural features with potency .
Advanced: How to reconcile discrepancies in reported biological activities of structurally similar sulfonamides?
Answer:
- Meta-Analysis of IC Data : Compare assay conditions (e.g., cell lines, incubation times) across studies; variations in RORγ subtype selectivity (α vs. γ) may explain divergent results .
- Experimental Validation : Reproduce key assays under standardized protocols, controlling for variables like solvent (DMSO concentration) and protein expression levels .
- Computational Modeling : Use free-energy perturbation (FEP) to predict how minor structural differences (e.g., fluorine position) impact binding affinity .
Advanced: What methodologies assess the compound’s metabolic stability and pharmacokinetic (PK) profile?
Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life () and intrinsic clearance, using LC-MS/MS for quantification .
- Plasma Protein Binding (PPB) : Equilibrium dialysis or ultrafiltration determines unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transport assays, predicting oral bioavailability .
Advanced: How can computational tools guide the design of derivatives with improved selectivity?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions (e.g., fluorine’s electronegativity) at the RORγ binding site to prioritize substituents .
- ADMET Prediction : Software like SwissADME forecasts absorption and toxicity, filtering out derivatives with poor drug-likeness early in development .
- Fragment-Based Design : Deconstruct the molecule into core fragments (e.g., tetrahydroquinoline, sulfonamide) to identify regions tolerant to modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
